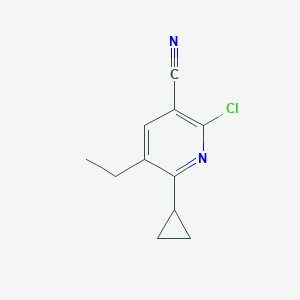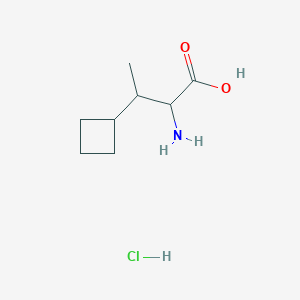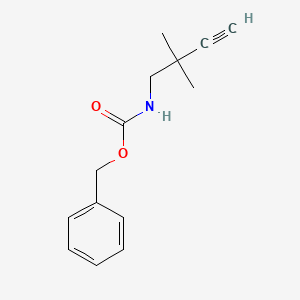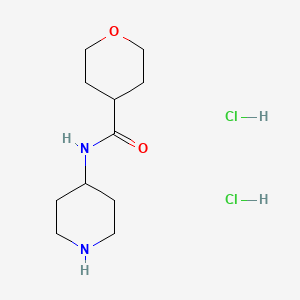![molecular formula C9H10ClN3S B15297688 [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride is a compound that features a thiophene ring fused to a pyrimidine ring, with a methanamine group attached to the pyrimidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride typically involves the formation of the thiophene and pyrimidine rings followed by their fusion and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Pyrimidine derivatives can be synthesized through oxidative annulation, three-component coupling reactions, and cyclization of ketones with nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including cancer and inflammatory conditions. The compound’s structure allows it to interact with specific enzymes and receptors, making it a promising lead compound .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have two fused pyrimidine rings and exhibit different chemical and biological properties.
2-(3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: This compound features a thiophene ring and a pyridine ring, similar to [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiophene ring and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C9H10ClN3S |
|---|---|
分子量 |
227.71 g/mol |
IUPAC 名称 |
(6-thiophen-2-ylpyrimidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3S.ClH/c10-5-7-4-8(12-6-11-7)9-2-1-3-13-9;/h1-4,6H,5,10H2;1H |
InChI 键 |
RBSOHRYIRCYQOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NC=NC(=C2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)


amine hydrochloride](/img/structure/B15297677.png)
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)

nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)
